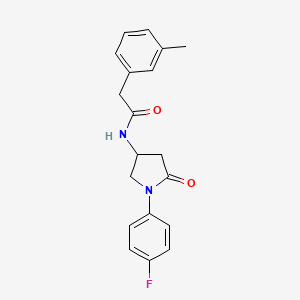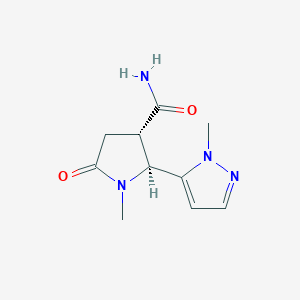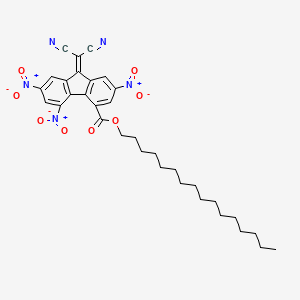
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexadecyl chain attached to a fluorene core, which is further modified with dicyanomethylidene and trinitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate typically involves multiple steps, starting with the preparation of the fluorene core The fluorene core is first nitrated to introduce nitro groups at the 2, 5, and 7 positionsFinally, the hexadecyl chain is attached via esterification with hexadecanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps to ensure consistent product quality and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dicyanomethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of trinitrofluorene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives of the fluorene core.
Substitution: Formation of substituted fluorene derivatives with various functional groups.
Applications De Recherche Scientifique
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices
Mécanisme D'action
The mechanism of action of Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate is primarily related to its ability to interact with various molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the dicyanomethylidene group can engage in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecyl ferulate: Known for its antioxidant properties and used in cosmetic applications.
Hexadecyl glycerol: Used in the formulation of emulsifiers and surfactants.
Uniqueness
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate is unique due to the presence of both dicyanomethylidene and trinitro groups on the fluorene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics .
Propriétés
IUPAC Name |
hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-46-33(39)28-19-24(36(40)41)17-26-30(23(21-34)22-35)27-18-25(37(42)43)20-29(38(44)45)32(27)31(26)28/h17-20H,2-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAKWMFQSAURFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
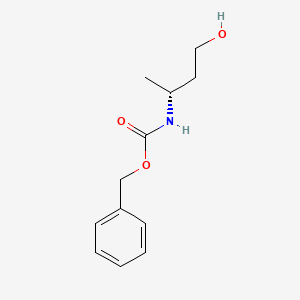

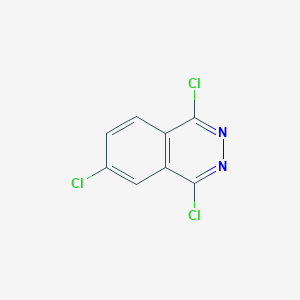

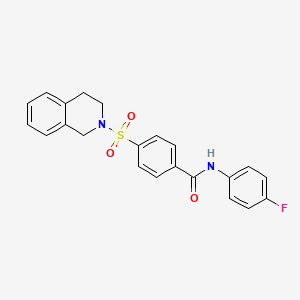
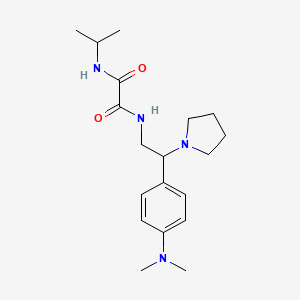

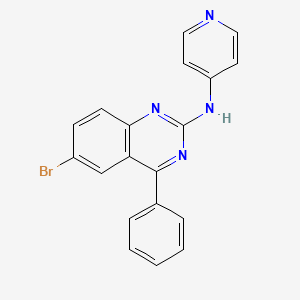
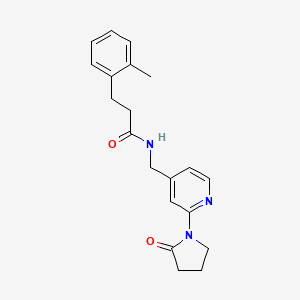
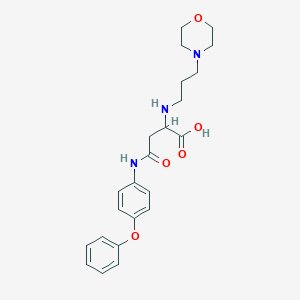
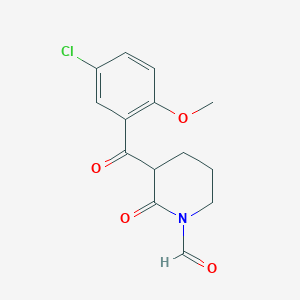
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2390123.png)
